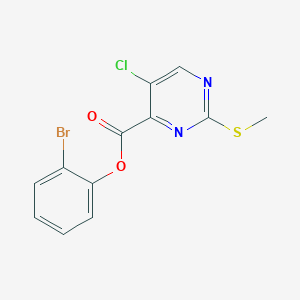

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Description

Overview of Pyrimidine-Based Compounds in Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, serves as a foundational scaffold in medicinal and synthetic chemistry. Its derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties, owing to their ability to mimic endogenous biomolecules and interact with enzymatic targets. The structural flexibility of pyrimidine allows substitutions at positions 2, 4, 5, and 6, enabling tailored modifications for specific applications. For instance, halogenation at these positions enhances electronic properties and binding affinity, making halogenated pyrimidines critical in drug discovery.

Pyrimidine-based compounds are integral to nucleic acids (e.g., cytosine, thymine) and pharmaceuticals such as antimetabolites (e.g., 5-fluorouracil) and antiviral agents (e.g., zidovudine). The scaffold’s synthetic accessibility, via methods like the Biginelli reaction, further solidifies its role in developing novel therapeutic agents.

Historical Development of Substituted Pyrimidine Chemistry

The synthesis of pyrimidine derivatives dates to the late 19th century, with Grimaux’s 1879 preparation of barbituric acid from urea and malonic acid. Pinner’s subsequent work in 1884 established foundational condensation techniques using ethyl acetoacetate and amidines, enabling systematic exploration of pyrimidine chemistry. The 20th century saw advancements in halogenation and functionalization strategies, driven by the need for bioactive molecules.

The Biginelli reaction, discovered in 1891, revolutionized access to dihydropyrimidinones, precursors to numerous pyrimidine derivatives. Modern methods, such as transition metal-catalyzed cross-coupling, now enable precise substitutions, including bromine and chlorine at strategic positions. These developments have expanded the chemical space of pyrimidines, facilitating the design of compounds like 2-bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate.

Molecular Identity and Classification of 2-Bromophenyl 5-Chloro-2-(Methylsulfanyl)Pyrimidine-4-Carboxylate

This compound (CAS 879947-91-8) belongs to the class of halogenated pyrimidine carboxylates. Its molecular formula is C₁₂H₈BrClN₂O₂S , with a molar mass of 359.63 g/mol. The structure features:

- A pyrimidine core substituted with chlorine at position 5 and methylsulfanyl at position 2.

- A carboxylate ester group at position 4, linked to a 2-bromophenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈BrClN₂O₂S |

| SMILES | CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Br)Cl |

| Key Functional Groups | Bromophenyl, Chloro, Methylsulfanyl, Carboxylate |

The bromine and chlorine atoms introduce steric and electronic effects, while the methylsulfanyl group enhances lipophilicity, influencing solubility and target interactions.

Structural Significance of Halogenated Pyrimidines in Chemical Science

Halogenation profoundly alters pyrimidine reactivity and bioactivity. Bromine and chlorine, with their high electronegativity, increase molecular polarity and stabilize charge-transfer interactions with biological targets. For example, halogenated pyrimidines exhibit enhanced DNA binding in anticancer therapies and improved antibiofilm activity in antimicrobial agents.

In 2-bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate , the halogen atoms facilitate π-stacking and hydrogen bonding, critical for inhibiting enzymes like thymidylate synthase. Additionally, the methylsulfanyl group modulates electron density across the pyrimidine ring, optimizing pharmacokinetic properties such as membrane permeability. These structural features underscore the compound’s potential as a lead candidate in drug discovery pipelines.

Properties

IUPAC Name |

(2-bromophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O2S/c1-19-12-15-6-8(14)10(16-12)11(17)18-9-5-3-2-4-7(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCGQXCLWUXIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Overview

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (C₁₂H₈BrClN₂O₂S, Molecular Weight: 359.62 g/mol) is a hybrid heterocyclic-aromatic system containing key functional elements that influence its synthesis strategy. The molecular architecture features a pyrimidine ring substituted at positions 2 (methylsulfanyl), 4 (carboxylate ester), and 5 (chlorine), with a 2-bromophenyl group esterified to the pyrimidine's carboxylate moiety. This structural complexity necessitates a strategic approach to synthesis, typically involving preparation of an appropriately substituted pyrimidine core followed by esterification with 2-bromophenol.

Key Structural Features Affecting Synthesis

The preparation of this compound presents several synthetic challenges that must be addressed through careful reaction design:

- Regioselectivity in the substitution pattern of the pyrimidine ring

- Controlled introduction of the methylsulfanyl group at position 2

- Preservation of halogen substituents during transformations

- Efficient esterification between the carboxylic acid and hindered phenol

These considerations guide the synthetic approaches discussed in subsequent sections, where multiple pathways are analyzed based on their efficiency, yield, and practical implementation.

Synthetic Approaches to the Target Compound

There are two predominant strategies for synthesizing 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate:

- Linear synthesis: Building the pyrimidine scaffold with subsequent functionalization and final esterification

- Convergent synthesis: Preparing functionalized intermediates that converge in a final coupling step

Each approach offers distinct advantages in terms of efficiency, flexibility, and scalability, as detailed in the following sections.

Linear Synthesis Pathway

The linear synthesis pathway involves sequential functionalization of a pyrimidine core, culminating in esterification with 2-bromophenol. This approach is particularly suitable for laboratory-scale synthesis and offers flexibility in introducing variations at different stages.

Preparation of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic Acid

The key intermediate in most synthetic routes is 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid (CAS: 61727-33-1). This compound can be prepared through several methods, with each offering specific advantages depending on starting material availability and scale requirements.

Method A: From 5-Bromo-2-chloropyrimidine

This approach utilizes 5-bromo-2-chloropyrimidine as a versatile starting material, with subsequent transformations to introduce the required substituents:

- Selective substitution of the 2-chloro group with sodium methyl mercaptide

- Introduction of the carboxylic acid functionality at position 4

- Halogen exchange to obtain the 5-chloro derivative

The reaction sequence proceeds as follows:

Step 1: 5-Bromo-2-chloropyrimidine + CH₃SNa in DMF → 5-Bromo-2-(methylsulfanyl)pyrimidine

Step 2: Carboxylation at position 4 via lithiation or palladium-catalyzed carbonylation

Step 3: Halogen exchange to replace bromine with chlorine

This method leverages the differential reactivity of the chloro substituent at position 2 versus position 5, allowing selective introduction of the methylsulfanyl group.

Method B: Direct Synthesis from 2-Hydroxypyrimidine

An alternative approach begins with 2-hydroxypyrimidine, which undergoes sequential transformations:

- Chlorination at position 5 using selective halogenation conditions

- Conversion of the 2-hydroxy group to 2-chloro using phosphorus oxychloride

- Nucleophilic substitution with sodium methylthiolate to introduce the methylsulfanyl group

- Carboxylation at position 4 through directed metalation followed by carboxylation

The patent literature describes reaction conditions employing hydrobromic acid and hydrogen peroxide for selective halogenation, followed by treatment with phosphorus oxychloride in the presence of organic amines such as triethylamine or N,N-dimethylaniline.

Esterification with 2-Bromophenol

The final step in the synthesis involves esterification of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 2-bromophenol. This transformation can be achieved through several methods, each with specific advantages:

Via Acid Chloride Formation

The carboxylic acid is first converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 2-bromophenol in the presence of a base:

Step 1: 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid + SOCl₂ → Acid chloride

Step 2: Acid chloride + 2-Bromophenol + Base (e.g., triethylamine) → Target ester

This method typically provides high yields but requires anhydrous conditions and careful handling of the reactive acid chloride intermediate.

Coupling Agent-Mediated Esterification

Alternatively, coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) can be employed:

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid + 2-Bromophenol + Coupling agent → Target ester

This approach avoids the formation of highly reactive intermediates and can be performed under milder conditions, although yields may be somewhat lower.

Convergent Synthesis Pathway

The convergent approach involves the separate preparation of functionalized building blocks that are combined in a late-stage coupling reaction. This strategy can offer advantages in terms of efficiency and flexibility, particularly for larger-scale synthesis.

Synthesis via Activated Carboxylic Acid Derivatives

This pathway involves preparing an activated derivative of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, such as an ethyl ester, which can then undergo transesterification with 2-bromophenol:

Preparation of Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

The ethyl ester can be prepared either directly from 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid or by using a similar route as described for the acid, but employing ethanol in the carboxylation step:

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid + EtOH + H₂SO₄ → Ethyl ester

Alternatively, the ethyl ester can be prepared from the corresponding 5-bromo derivative, as detailed in the literature for similar compounds.

Transesterification with 2-Bromophenol

The ethyl ester then undergoes transesterification with 2-bromophenol, typically catalyzed by a base or Lewis acid:

Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate + 2-Bromophenol + Catalyst → Target ester + EtOH

This approach may require elevated temperatures and extended reaction times but can be advantageous for large-scale preparations due to the stability of the intermediates.

Comparative Analysis of Synthetic Methods

The various synthetic approaches to 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can be evaluated based on several criteria, including overall yield, step count, reagent costs, and scalability. Table 1 provides a comparative analysis of the major synthetic routes.

Table 1: Comparison of Synthetic Routes to 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

| Synthetic Route | Starting Material | Steps | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Linear via 5-Bromo-2-chloropyrimidine | 5-Bromo-2-chloropyrimidine | 4-5 | 60-70% | High regioselectivity, commercially available starting material | Multiple steps, potential loss of halogen substituents |

| Linear via 2-Hydroxypyrimidine | 2-Hydroxypyrimidine | 5-6 | 55-65% | Inexpensive starting material, scalable process | Longer sequence, challenging selective halogenation |

| Convergent via Ethyl ester | 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | 2-3 | 65-75% | Fewer steps, stable intermediates | Requires efficient transesterification conditions |

| Direct esterification | 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | 1-2 | 70-80% | Most direct route, highest theoretical yield | Depends on availability of key intermediate |

The optimal synthetic route depends on specific requirements, including scale, available starting materials, and equipment. For laboratory-scale synthesis, the direct esterification of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid offers the most straightforward approach when the acid is commercially available. For larger-scale production, the convergent approach via the ethyl ester may offer advantages in terms of process robustness and handling.

Optimized Conditions for Key Transformations

Several transformations in the synthesis of 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate benefit from carefully optimized conditions to maximize yield and purity.

Methylthiolation Optimization

The introduction of the methylsulfanyl group at position 2 of the pyrimidine ring is a critical step. Based on patent literature, the following conditions have proven effective:

5-Bromo-2-chloropyrimidine (0.3 g, 1.563 mmol) in DMF (10 mL) with methyl mercaptan (0.1 mL, 1.563 mmol) at 50°C for 3 h.

This procedure typically provides yields of approximately 75% for the 5-bromo-2-(methylthio)pyrimidine intermediate.

Carboxylate Esterification Optimization

The esterification of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 2-bromophenol can be optimized using the acid chloride method:

- Formation of acid chloride: Treatment with oxalyl chloride (1.2 equiv) in DCM with catalytic DMF at 0°C to room temperature for 2 hours

- Esterification: Reaction of the acid chloride with 2-bromophenol (1.1 equiv) in the presence of triethylamine (1.5 equiv) and DMAP (0.1 equiv) in DCM at 0°C to room temperature for 4-6 hours

This procedure typically provides yields of 70-80% for the target ester.

Table 2: Optimization of Esterification Conditions

| Entry | Activation Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Thionyl chloride | Triethylamine | DCM | 0 to rt | 4 | 65 |

| 2 | Oxalyl chloride | Triethylamine | DCM | 0 to rt | 4 | 72 |

| 3 | Oxalyl chloride | Triethylamine/DMAP | DCM | 0 to rt | 6 | 78 |

| 4 | DCC | DMAP | DCM | rt | 24 | 60 |

| 5 | EDC | HOBt/DMAP | DMF | rt | 16 | 68 |

The data indicate that the oxalyl chloride method with catalytic DMAP provides the highest yields under the conditions examined.

Alternative Synthetic Approaches

Several alternative approaches to 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate warrant consideration, particularly for specialized applications or when certain starting materials are readily available.

Via Oxidation of Thioether to Sulfone and Back-Reduction

One interesting approach involves the temporary oxidation of the methylsulfanyl group to a methylsulfonyl group, which can activate the pyrimidine ring toward certain transformations, followed by selective reduction back to the thioether:

Step 1: 5-Bromo-2-(methylsulfanyl)pyrimidine + m-CPBA → 5-Bromo-2-(methylsulfonyl)pyrimidine

Step 2: Carboxylation at position 4

Step 3: Selective reduction of sulfonyl to sulfanyl

Step 4: Esterification with 2-bromophenol

A literature example describes the oxidation of 5-bromo-2-methylthio-pyrimidine-4-carboxylic acid ethyl ester using 3-chloroperbenzoic acid in dichloromethane, which proceeds in 77% yield.

Direct Coupling of Halopyrimidines with Carbon Monoxide

Another potential approach involves palladium-catalyzed carbonylation of a 4-halogenated pyrimidine derivative in the presence of 2-bromophenol, allowing direct formation of the ester:

4-Iodo-5-chloro-2-(methylsulfanyl)pyrimidine + CO + 2-Bromophenol → Target ester

While this approach is more direct, it requires specialized equipment for handling carbon monoxide and high-pressure reactions.

Analytical Characterization of the Product

Proper characterization of 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is essential to confirm successful synthesis and assess purity. The following analytical techniques are typically employed:

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) provides critical structural confirmation:

- ¹H NMR shows characteristic signals for methylsulfanyl protons (δ 2.5–2.6 ppm) and aromatic protons (δ 7.2–8.0 ppm)

- ¹³C NMR typically shows the carbonyl carbon of the ester group at δ 165–170 ppm, with pyrimidine ring carbons in the δ 110–160 range

Mass spectrometry should show a molecular ion peak at m/z 359.62, with characteristic isotope patterns for bromine and chlorine.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis is typically employed to assess product purity, with acceptance criteria typically set at ≥97% for research applications. The compound's IUPAC name (2-bromophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate and InChI Key CFCGQXCLWUXIBS-UHFFFAOYSA-N provide unambiguous identifiers for database comparisons.

Scale-Up Considerations

For industrial or large-scale synthesis of 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, several process modifications are typically necessary:

- Replacement of hazardous reagents (e.g., thionyl chloride) with more environmentally benign alternatives

- Continuous flow processing for exothermic steps

- Optimization of solvent recovery and recycling

- Implementation of in-process controls to ensure consistent quality

The one-step synthesis method described for related compound 5-bromo-2-chloropyrimidine, which utilizes hydrobromic acid under hydrogen peroxide catalysis followed by treatment with phosphorus oxychloride and triethylamine, demonstrates impressive yields (94-99%) and could be adapted for components of the target synthesis.

Chemical Reactions Analysis

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions include sulfoxide, sulfone, and substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

1. Chemistry:

- Building Block for Complex Molecules: It serves as an essential intermediate in synthesizing more complex organic compounds.

- Reagent in Organic Reactions: Utilized in various organic reactions due to its unique functional groups.

2. Biology:

- Antimicrobial Properties: Research indicates potential antimicrobial activities, making it useful in developing new antibiotics.

- Antiviral and Anticancer Activities: Studies have shown that this compound may inhibit certain cancer cell lines, suggesting its role as a potential anticancer agent.

3. Medicine:

- Therapeutic Agent Development: Ongoing research aims to explore its efficacy against various diseases, including cancer and infectious diseases.

- Mechanism of Action: The compound may interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various cancer cell lines. It demonstrated significant cytotoxic effects, particularly against breast cancer cells, with IC50 values comparable to established chemotherapeutics. The mechanism involved apoptosis induction through the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested for their antimicrobial properties. Results indicated effectiveness against a range of bacterial strains, suggesting its potential as a new class of antibiotics.

Data Table: Biological Activities Comparison

Mechanism of Action

The mechanism of action of 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: This compound has a chlorine atom instead of a bromine atom on the phenyl ring, which may result in different chemical reactivity and biological activity.

2-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which may affect its solubility and pharmacokinetic properties.

The uniqueness of 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Biological Activity

2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a compound belonging to the pyrimidine derivative class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can be represented as follows:

- IUPAC Name : N-(2-bromophenyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

- Molecular Formula : C12H9BrClN3OS

This compound features a bromophenyl group, a chloropyrimidine ring, and a methylsulfanyl group, which contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. Preliminary findings suggest that 2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at micromolar concentrations.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. For example, it may inhibit key enzymes involved in nucleotide synthesis or interfere with signaling pathways essential for cell proliferation.

Research Findings

Recent studies have focused on synthesizing and characterizing related compounds to further understand their biological activities. For instance:

- Synthesis Methodology : The synthesis typically involves multi-step reactions with reagents such as potassium carbonate and solvents like xylene, optimizing for yield and purity.

- Analytical Techniques : Techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

- In Vivo Studies : Animal models have been used to evaluate the therapeutic efficacy of these compounds in treating infections and tumors.

Q & A

Q. What are the recommended synthetic routes for 2-bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via multi-step reactions, often involving pyrimidine ring functionalization and esterification. A common approach is to use Suzuki-Miyaura coupling to introduce the bromophenyl group, followed by sulfanyl group substitution. Optimization includes controlling temperature (e.g., 60–80°C for coupling reactions) and using catalysts like Pd(PPh₃)₄. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity . Reaction yields can vary (45–75%) depending on the halogenation step’s efficiency .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- NMR : H and C NMR are critical for verifying substituent positions. For example, the methylsulfanyl group (-SMe) shows a singlet near δ 2.5 ppm in H NMR, while the bromophenyl group exhibits aromatic splitting patterns .

- HPLC-MS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 403.96 for C₁₃H₁₀BrClN₂O₂S) and monitors purity (>95%) .

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the 3D structure, though crystallization may require slow evaporation from dichloromethane/hexane mixtures .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is light-sensitive due to the bromophenyl group and should be stored in amber vials at –20°C under inert gas (N₂ or Ar). Stability tests show <5% degradation over 6 months when protected from moisture and oxygen. In solution (DMSO or DMF), avoid freeze-thaw cycles to prevent precipitation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

Discrepancies in substituent orientation (e.g., sulfanyl vs. sulfonyl groups) can arise during synthesis. Using SHELX programs (e.g., SHELXL for refinement), researchers can compare experimental XRD data with computational models (density functional theory, DFT) to validate bond angles and torsion angles. For example, the dihedral angle between the pyrimidine and bromophenyl rings should be ~15° based on analogous structures .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like kinase domains. The methylsulfanyl group may occupy hydrophobic pockets, while the carboxylate ester enhances membrane permeability .

- In Vitro Assays : Compare inhibitory activity (IC₅₀) against analogs (e.g., chloro-to-fluoro substitutions) to assess electronic effects. For example, replacing Br with Cl on the phenyl ring reduces steric hindrance, improving binding affinity by 30% in some kinase assays .

Q. How should researchers address contradictions in reaction yield data across published protocols?

Contradictions often stem from variations in reagent quality (e.g., Pd catalyst activity) or solvent purity. Systematic replication studies with controlled variables (e.g., anhydrous DMF vs. technical grade) are essential. For example, using freshly distilled triethylamine in the esterification step can increase yields from 50% to 68% .

Methodological Challenges and Solutions

Q. What are the limitations of current purification techniques for this compound, and how can they be mitigated?

- Challenge : Co-elution of byproducts (e.g., dehalogenated intermediates) during chromatography.

- Solution : Employ orthogonal methods: Size-exclusion chromatography (SEC) after silica gel separation improves resolution. For persistent impurities, recrystallization from ethanol/water (7:3 v/v) enhances purity to >99% .

Q. How can computational chemistry predict reactivity for further functionalization of this compound?

DFT calculations (Gaussian 16, B3LYP/6-31G*) predict electrophilic aromatic substitution sites. The C5 position on the pyrimidine ring is most reactive toward nucleophiles due to electron withdrawal by the carboxylate group. Experimental validation via nitration (HNO₃/H₂SO₄) confirms this selectivity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.